

Application Note: HPLC Analysis of 6-Chloro-4,5-dimethylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-4,5-dimethylpyridazin-3-amine

Cat. No.: B1277671

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **6-Chloro-4,5-dimethylpyridazin-3-amine**. This protocol is designed for researchers in pharmaceutical development and related fields requiring accurate determination of this compound for purity assessment, stability studies, and quality control. The described reversed-phase HPLC method is selective, linear, and precise, providing a reliable analytical tool for the characterization of **6-Chloro-4,5-dimethylpyridazin-3-amine**.

Introduction

6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic amine containing a pyridazine core. Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[1][2]} Accurate and reliable analytical methods are crucial for the development and quality control of drug candidates and intermediates incorporating this scaffold. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of **6-Chloro-4,5-dimethylpyridazin-3-amine**. The method is based on established principles for the separation of halogenated aromatic amines.^{[3][4]}

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.

Materials and Equipment

- Analyte: **6-Chloro-4,5-dimethylpyridazin-3-amine** (CAS: 76593-36-7), reference standard of known purity.[5][6]
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
- Reagents: Formic acid (LC-MS grade).
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Chromatography Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size). A phenyl-hexyl or PFP column could be considered as an alternative for different selectivity.[4]
- Data Acquisition and Processing Software.
- Standard laboratory glassware, filters, and consumables.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions are a starting point and may require minor adjustments based on the specific instrument and column used.

Parameter	Condition
Column	C18 Reversed-Phase, 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20% B to 80% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 μ L
Run Time	15 minutes

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

- Accurately weigh approximately 10 mg of **6-Chloro-4,5-dimethylpyridazin-3-amine** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
- Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

- Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to establish the calibration curve.

Sample Preparation:

- Accurately weigh the sample containing **6-Chloro-4,5-dimethylpyridazin-3-amine**.
- Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).
- Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation and Results

The following tables summarize the expected quantitative data from the analysis.

System Suitability

System suitability parameters are established to ensure the HPLC system is performing correctly.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	> 5000
RSD of Peak Area (%)	$\leq 2.0\%$ (n=6)	0.8%

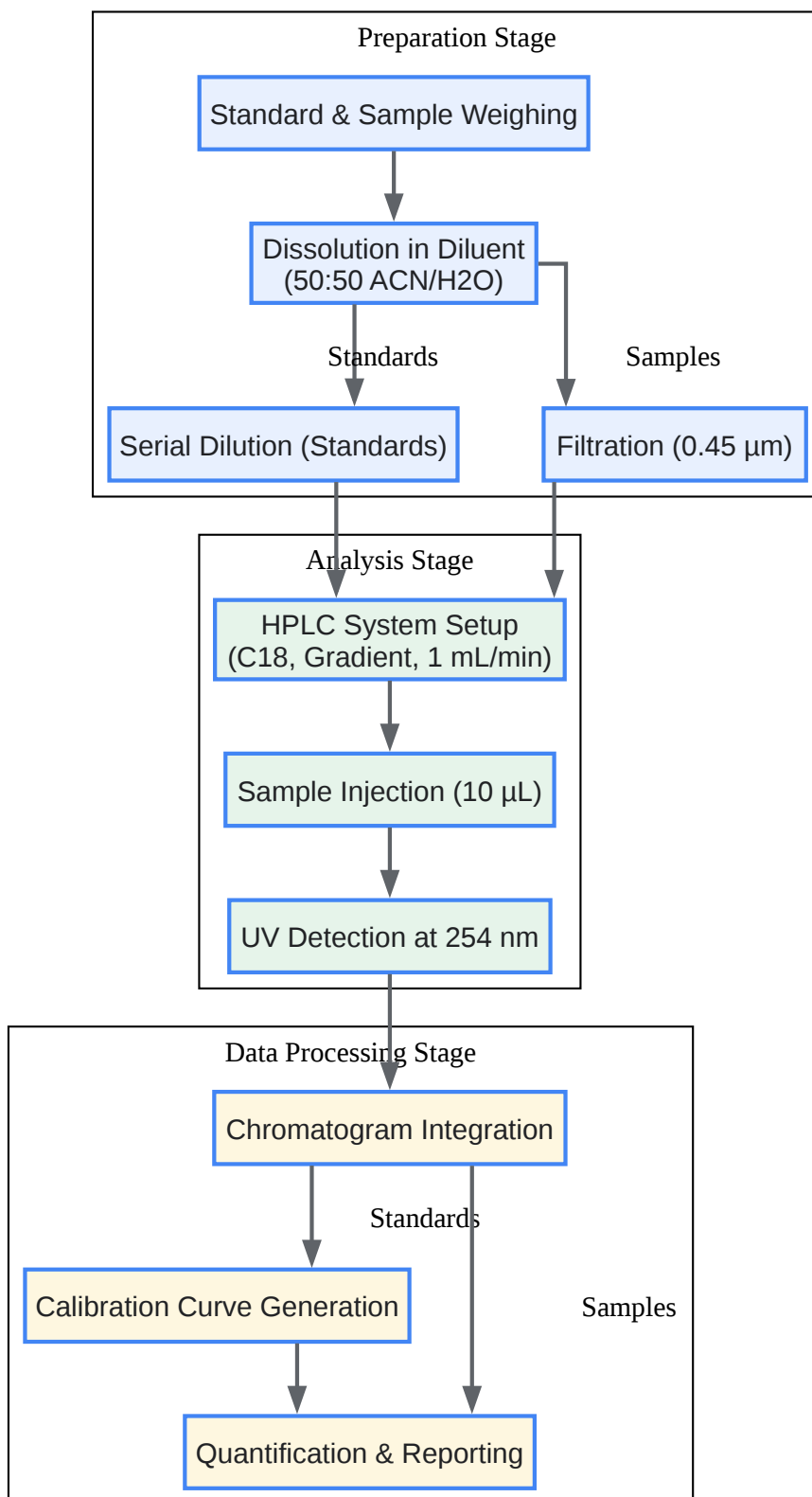
Method Performance

Parameter	Typical Result
Retention Time (tR)	Approximately 6.5 minutes
Linearity (r^2)	≥ 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.



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Caption: Workflow for the HPLC analysis of **6-Chloro-4,5-dimethylpyridazin-3-amine**.

Disclaimer: This application note provides a general guideline. Method validation and optimization are required for specific applications and regulatory purposes.

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